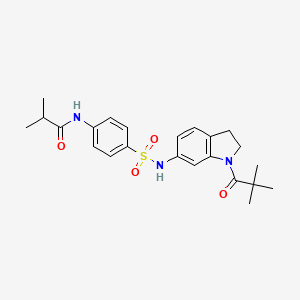

N-(4-(N-(1-pivaloylindolin-6-yl)sulfamoyl)phenyl)isobutyramide

Description

Properties

IUPAC Name |

N-[4-[[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]sulfamoyl]phenyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4S/c1-15(2)21(27)24-17-8-10-19(11-9-17)31(29,30)25-18-7-6-16-12-13-26(20(16)14-18)22(28)23(3,4)5/h6-11,14-15,25H,12-13H2,1-5H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWRNWKJQXFIDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C(C)(C)C)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-(N-(1-pivaloylindolin-6-yl)sulfamoyl)phenyl)isobutyramide involves multiple steps. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole core . The indole core is then further functionalized through a series of reactions to introduce the pivaloyl and sulfamoyl groups. Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability .

Chemical Reactions Analysis

N-(4-(N-(1-pivaloylindolin-6-yl)sulfamoyl)phenyl)isobutyramide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-(N-(1-pivaloylindolin-6-yl)sulfamoyl)phenyl)isobutyramide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the oxidative burst in phagocytes, which is a key process in the inflammatory response . It also downregulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and NF-κB, while upregulating the anti-inflammatory cytokine IL-10 . These actions contribute to its overall anti-inflammatory effects.

Comparison with Similar Compounds

2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide

- Structure : Features a dioxoisoindolinyl group and a pentanamide chain attached to a sulfamoylphenyl-pyridinyl scaffold (Molecular weight: 493.53 g/mol; Formula: C₂₄H₂₃N₅O₅S) .

- Bioactivity: Pyridinyl sulfonamides (as in this analog) are often associated with antimicrobial activity, but the target’s indoline core may confer distinct binding interactions with bacterial enzymes like dihydropteroate synthase .

Sulfamethoxazole and Related Compounds

Pyrazolo[1,5-a]pyrimidine Derivatives

- Structure : Synthesized from sulfonamide hydrazones and ketene dithioacetals, these compounds exhibit antimicrobial activity .

- Comparison :

- Synthetic Routes : Both classes involve coupling sulfonamides with active methylene compounds, but the target compound’s pivaloylindolin group requires specialized acylation steps .

- Activity Profile : Pyrazolo-pyrimidines show broad-spectrum antimicrobial effects, whereas the target’s indoline core might narrow the spectrum but improve selectivity .

Data Table: Key Properties of Compared Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|---|

| N-(4-(N-(1-Pivaloylindolin-6-yl)sulfamoyl)phenyl)isobutyramide | C₂₃H₂₈N₄O₄S | ~456 | Pivaloylindolin, Isobutyramide | Antimicrobial, Anti-inflammatory |

| 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide | C₂₄H₂₃N₅O₅S | 493.53 | Dioxoisoindolinyl, Pyridinyl | Antimicrobial |

| Sulfamethoxazole | C₁₀H₁₁N₃O₃S | 253.28 | Methylisoxazole | Antibiotic |

| USP Sulfamethoxazole Related Compound A | C₁₂H₁₃N₃O₄S | 295.31 | Acetamide, Methylisoxazole | Reference Standard |

Research Findings and Implications

- Synthetic Complexity : The target compound’s pivaloylindolin group necessitates multi-step synthesis, including indoline functionalization and sulfamoylation, contrasting with simpler sulfonamide derivatives like Sulfamethoxazole .

- Pharmacokinetics : Increased lipophilicity from the pivaloyl group may enhance blood-brain barrier penetration but could necessitate prodrug strategies to improve solubility .

- The indoline moiety might reduce off-target effects compared to pyridinyl or isoxazolyl groups .

Biological Activity

N-(4-(N-(1-pivaloylindolin-6-yl)sulfamoyl)phenyl)isobutyramide is a complex organic compound classified as a sulfonamide. This compound features an indole moiety, a sulfonamide group, and an acetamide group, which contribute to its potential biological activities, particularly in pharmacology.

Chemical Structure and Properties

The compound's chemical structure can be described by the following IUPAC name:

- IUPAC Name : N-[4-[[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]sulfamoyl]phenyl]acetamide

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C21H25N3O4S |

| Molecular Weight | 421.51 g/mol |

| CAS Number | 1021208-78-5 |

The biological activity of this compound primarily involves its interaction with specific enzymes and cellular pathways:

- Enzyme Inhibition : The sulfonamide group can mimic substrates and bind to the active sites of enzymes, thereby inhibiting their activity. This mechanism is significant in the context of various diseases where enzyme regulation is crucial.

- Signal Transduction Interference : The compound may disrupt signal transduction pathways associated with inflammation and cancer, potentially leading to therapeutic effects against these conditions.

In Vitro Studies

Recent studies have indicated that compounds similar to this compound exhibit significant inhibitory activity against several isoforms of carbonic anhydrase (hCA). For instance, a related class of benzenesulfonamides demonstrated:

- Inhibition Potency :

These findings suggest that compounds within this chemical class could be promising candidates for further development as therapeutic agents targeting carbonic anhydrases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the indole and sulfonamide components significantly influence the biological activity of these compounds. For example, variations in the substituents on the indole ring can enhance binding affinity and selectivity towards specific enzyme isoforms .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)acetamide | Lacks pivaloyl group; simpler structure | Moderate enzyme inhibition |

| N-(4-(N-(1-benzoylindolin-6-yl)sulfamoyl)phenyl)acetamide | Benzoyl substitution; altered pharmacokinetics | Varies; less potent |

The presence of the pivaloyl group in this compound may enhance its stability and bioavailability compared to its analogs.

Q & A

Basic: What are the common synthetic routes for N-(4-(N-(1-pivaloylindolin-6-yl)sulfamoyl)phenyl)isobutyramide, and what key reaction conditions are critical for optimizing yield?

Answer:

The synthesis typically involves multi-step reactions, including sulfamoylation of the indoline core, pivaloylation, and coupling with isobutyramide via amide bond formation. Key reaction conditions include:

- Temperature control : Maintaining 0–5°C during sulfamoylation to prevent side reactions .

- Inert atmosphere : Using nitrogen or argon to protect reactive intermediates, particularly during coupling steps .

- Purification : Chromatography or recrystallization to isolate the final product with >95% purity .

Yield optimization often requires iterative adjustments of stoichiometry (e.g., 1.2–1.5 equivalents of sulfamoyl chloride) and solvent selection (e.g., DMF for solubility vs. THF for selectivity) .

Basic: How can structural characterization techniques confirm the molecular structure of this compound?

Answer:

A combination of analytical methods is essential:

- NMR : H and C NMR verify the presence of the pivaloyl group (δ ~1.2 ppm for tert-butyl protons) and sulfamoyl linkage (δ ~7.5–8.0 ppm for aromatic protons) .

- IR spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1330/1150 cm (sulfonamide S=O) confirm functional groups .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] for CHNOS) .

Advanced: What in silico strategies predict the biological targets of this compound?

Answer:

Computational approaches include:

- Molecular docking : Screen against kinase domains (e.g., EGFR, VEGFR) using AutoDock Vina to identify binding poses with ΔG < -8 kcal/mol .

- QSAR modeling : Train models on pyridazine sulfonamide analogs to correlate substituent electronegativity with IC values .

- Pharmacophore mapping : Align with known dopamine D2 receptor antagonists to predict antagonistic activity .

Advanced: How can researchers resolve contradictions in biological activity data between this compound and structural analogs?

Answer:

Contradictions often arise from assay variability or structural nuances. Mitigation strategies:

- Standardized assays : Re-test all analogs under identical conditions (e.g., 48-hour incubation in MTT assays) .

- Metabolic stability testing : Compare hepatic microsome half-lives to rule out pharmacokinetic differences .

- Crystallography : Resolve co-crystal structures to identify critical binding residues (e.g., hydrogen bonds with sulfamoyl oxygen) .

Advanced: What experimental approaches elucidate the mechanism of action, particularly regarding enzyme or receptor interactions?

Answer:

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to immobilized targets (e.g., K < 100 nM suggests high affinity) .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

- Knockout models : Use CRISPR-edited cell lines to confirm target specificity (e.g., loss of activity in D2 receptor-null cells) .

Basic: What are the solubility and stability profiles of this compound, and how do they influence assay design?

Answer:

- Solubility : Poor aqueous solubility (<10 µM) necessitates DMSO stock solutions (≤10% v/v in assays) .

- Stability : Degrades at pH < 5 (hydrolysis of sulfamoyl group); use neutral buffers (PBS, pH 7.4) for long-term storage .

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .

Advanced: How can structure-activity relationship (SAR) studies systematically identify critical functional groups?

Answer:

- Stepwise substitution : Replace the pivaloyl group with acetyl or benzoyl to assess steric effects on potency .

- Bioisosteric swaps : Exchange the indoline ring with quinoline or tetrahydroisoquinoline to evaluate π-π stacking contributions .

- Free-Wilson analysis : Quantify additive effects of substituents on IC using regression models .

Advanced: What challenges arise in scaling up synthesis for preclinical studies, and how are they addressed?

Answer:

- Low yields at scale : Optimize via flow chemistry (e.g., continuous sulfamoylation at 50°C) to improve throughput .

- Purification bottlenecks : Replace column chromatography with antisolvent crystallization (e.g., water/ethanol mixtures) .

- Byproduct formation : Use in situ FTIR to monitor reaction progress and minimize impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.